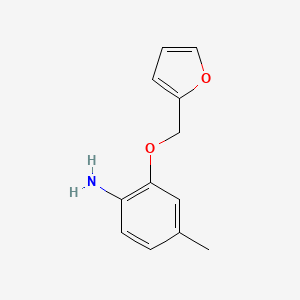

2-(2-Furylmethoxy)-4-methylaniline

Description

2-(2-Furylmethoxy)-4-methylaniline is a substituted aniline derivative characterized by a furylmethoxy group at the 2-position and a methyl group at the 4-position of the aromatic ring. Its molecular formula is $ \text{C}{12}\text{H}{13}\text{NO}_2 $, with a molecular weight of 203.24 g/mol. This compound is primarily utilized as a research chemical in organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBHMFDZENNEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethoxy)-4-methylaniline typically involves the reaction of 2-furylmethanol with 4-methylaniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furylmethoxy)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(2-Furylmethoxy)-4-methylaniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. The furan ring and methoxy group can participate in hydrogen bonding and π-π interactions with target molecules, modulating their activity. The aniline moiety can interact with enzymes and receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 4-Methylaniline Derivatives

Key Observations:

- Electronic Effects : The furylmethoxy group in this compound is electron-donating due to the oxygen atoms in the furan ring, enhancing nucleophilicity at the aromatic ring compared to electron-withdrawing groups (e.g., chloro in 4-chloro-2-methylaniline) .

- Steric Hindrance : Bulky substituents like adamantylmethyl (in N-(Adamantan-1-ylmethyl)-4-methylaniline) reduce reaction rates in coupling reactions but improve selectivity in drug-target interactions .

- Biological Activity : Derivatives with lipophilic groups (e.g., adamantane) show enhanced binding to receptors like mGluR4, whereas polar groups (e.g., methoxy) improve solubility but may reduce membrane permeability .

Chan-Lam Coupling :

- Used for N-arylation of sterically hindered amines (e.g., adamantane derivatives) with yields up to 74% .

- Requires Pd catalysts (e.g., Pd(dba)$_2$) and optimized conditions (e.g., anhydrous dioxane, 8-hour heating).

Acylation and Solvent-Free Reactions :

- 4-Methylaniline derivatives undergo efficient acylation with benzoic anhydride under solvent-free conditions, achieving near-quantitative yields .

- The furylmethoxy group in this compound may influence reaction kinetics due to its electron-rich nature.

Physicochemical and Analytical Properties

Chromatographic Behavior :

- Co-elution challenges in GC analysis are common for methylanilines (e.g., 2-/4-methylaniline co-elute) .

- The furylmethoxy group in this compound likely improves separation due to distinct polarity and molecular weight.

Solubility and Stability :

Biological Activity

2-(2-Furylmethoxy)-4-methylaniline, also known by its CAS number 946774-09-0, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Density : Approximately 1.158 g/cm³

- Boiling Point : Predicted to be around 350.5 °C

- pKa : Approximately 4.88

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways, which may lead to therapeutic effects against certain diseases.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells .

- Antioxidant Activity : It may also function as an antioxidant, reducing oxidative stress within cells .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antitumor Activity :

- Antioxidant Properties :

-

Neuroprotective Effects :

- Some studies have indicated that derivatives of this compound might possess neuroprotective properties, although more research is needed to confirm these effects specifically for this compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| IMB-1406 | HepG2 | 6.92 | 99.98 |

| Sunitinib | HepG2 | 7.60 | 98.61 |

| This compound (predicted) | Various | TBD | TBD |

Note: IC50 values for this compound are not yet available but are expected to be comparable based on structural similarities with other tested compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.